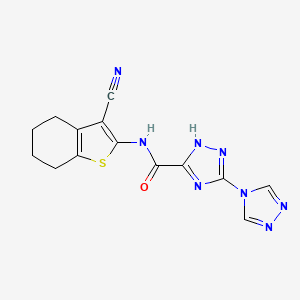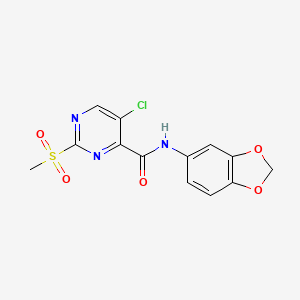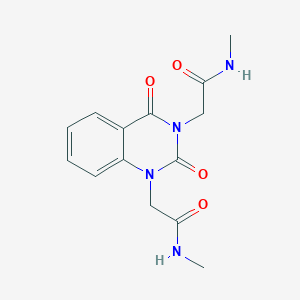![molecular formula C14H12ClN3O B11484582 2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B11484582.png)
2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chloro, methoxyphenylamino, methyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: Starting with a suitable pyridine derivative, nitration followed by reduction can introduce the amino group.
Substitution Reactions: The chloro and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Cyclization: The final step often involves cyclization to form the pyridine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitro or carbonitrile groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine-3-carbonitrile: Lacks the methoxyphenylamino group, which may affect its reactivity and biological activity.
6-[(4-Methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile: Lacks the chloro group, which can influence its chemical properties and applications.
Uniqueness
2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3O |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyanilino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c1-9-7-13(18-14(15)12(9)8-16)17-10-3-5-11(19-2)6-4-10/h3-7H,1-2H3,(H,17,18) |
InChI Key |
GVOYMUQGWOYKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)
![2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide](/img/structure/B11484534.png)
![6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B11484538.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate](/img/structure/B11484541.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)


![8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene](/img/structure/B11484553.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11484567.png)


![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484593.png)
